
NS 5806
Overview
Description
NS 5806 is a chemical compound known for its role as a potassium current activator. It is particularly effective in enhancing the peak current amplitudes of potassium channels, specifically KV4.3 and KV4.2, in channel complexes containing KChIP2 . This compound has significant implications in the field of electrophysiology and cardiac research due to its ability to modulate ion channels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NS 5806 involves a series of chemical reactions. The compound is typically synthesized through the reaction of 3,5-bis(trifluoromethyl)aniline with 2,4-dibromo-6-(1H-tetrazol-5-yl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to maintain consistency and yield. The compound is then purified through crystallization or chromatography techniques to achieve the required purity levels for research applications .
Chemical Reactions Analysis
Types of Reactions
NS 5806 primarily undergoes substitution reactions due to the presence of reactive bromine atoms in its structure. These reactions can be catalyzed by various reagents under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, using reagents like hydrogen peroxide or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted derivatives of this compound .
Scientific Research Applications
Electrophysiological Studies
NS 5806 is extensively utilized in electrophysiological research due to its ability to enhance the Ito current mediated by Kv4.3 channels. The effective concentration (EC50) for this compound is approximately 5.3 micromolar, making it a potent tool for modulating potassium ion channels critical for physiological processes such as cardiac action potentials and neuronal signaling .
Case Study: Cardiac Action Potentials
In a study examining the effects of this compound on canine ventricular cardiomyocytes, researchers found that application of this compound led to a significant increase in peak Ito current amplitudes, with a measured increase of 79% at +40 mV . This enhancement was crucial for understanding arrhythmogenic mechanisms in conditions like Brugada syndrome, where altered repolarization dynamics are observed .
Parameter | Control (pA/pF) | This compound (10 µM) | Increase (%) |
---|---|---|---|
Peak Ito Current | 24.5 ± 2.2 | 43.6 ± 3.4 | 79 ± 4 |
Neurological Research
This compound's influence on potassium currents also extends to neurological applications. Its modulation of neuronal excitability can provide insights into various neurological disorders characterized by altered ion channel function.
Case Study: Neuronal Signaling
Research indicates that this compound can affect synaptic plasticity through its action on A-type potassium channels, which are vital for regulating neuronal excitability and synaptic transmission . This has implications for understanding conditions such as epilepsy and other excitability disorders.
Protective Effects Against Cellular Stressors
This compound has been shown to exert protective effects against cellular stressors by stabilizing membrane potential and promoting cell survival. This property is particularly relevant in studies investigating cardiac ischemia and neuroprotection.
Case Study: Cellular Stress Response
In experiments involving hypothermia-induced ventricular tachycardia and fibrillation, the combination of this compound with other pharmacological agents demonstrated a protective effect against arrhythmias induced by temperature changes . This highlights its potential therapeutic applications in managing cardiac arrhythmias under stress conditions.
Industrial Applications
Beyond biological research, this compound finds utility in industrial applications where compounds with similar properties are used as lubricants or additives due to their chemical stability and performance characteristics.
Toxicological Insights
While this compound shows promise in various applications, it is essential to consider its toxicity profile. Studies indicate low acute toxicity; however, prolonged exposure may lead to adverse effects such as endocrine disruption and organ-specific toxicity . Understanding these effects is crucial for safe application in both research and industrial contexts.
Mechanism of Action
NS 5806 exerts its effects by binding to potassium channels, specifically KV4.3 and KV4.2, and enhancing their peak current amplitudes. This binding slows the current decay in channel complexes containing KChIP2, thereby increasing the overall potassium current . The molecular targets involved include the potassium channel subunits and associated proteins that regulate channel activity .
Comparison with Similar Compounds
Similar Compounds
NS 1643: Another potassium channel activator, but with different specificity and potency.
NS 11021: Known for its effects on different potassium channel subtypes.
NS 1619: A compound with broader effects on various ion channels.
Uniqueness
NS 5806 is unique due to its high specificity for KV4.3 and KV4.2 channels and its ability to significantly enhance peak current amplitudes. This makes it particularly valuable in research focused on cardiac and neuronal potassium currents .
Biological Activity
NS 5806, with the Chemical Abstracts Service (CAS) Number 426834-69-7, is a compound recognized for its significant role in modulating potassium currents, specifically as an activator of the calcium-independent transient outward potassium current (Ito). This article delves into the biological activity of this compound, its mechanisms of action, and its potential therapeutic applications.
Potassium Current Modulation
this compound primarily enhances the Kv4.3-mediated Ito current amplitudes, demonstrating an effective concentration (EC50) of approximately 5.3 micromolar in various cellular models. It selectively increases Ito currents without significantly affecting sodium or calcium currents, highlighting its specificity for potassium channels. This modulation is crucial for maintaining cardiac and neuronal excitability and has implications in treating conditions like arrhythmias and neurological disorders .
Cellular Effects
Research indicates that this compound not only enhances potassium currents but also slows the decay of these currents through interactions with potassium channel interacting protein 2 (KChIP2). In isolated rabbit ventricular myocytes, it has shown an even lower EC50 of 1.6 micromolar, suggesting a potent effect in cardiac tissues . Furthermore, it has been observed to reverse rapid pacing-induced decreases in Ito current recovery and restore normal action potential morphology in heart failure models .
Therapeutic Implications
The ability of this compound to modulate potassium currents has several therapeutic implications:
- Cardiac Arrhythmias : By enhancing Ito currents, this compound may help stabilize cardiac action potentials and prevent arrhythmias.
- Neurological Disorders : Its effects on neuronal signaling could provide insights into treatments for conditions characterized by altered excitability.
- Cellular Protection : Studies suggest that this compound may protect against cellular stress by stabilizing membrane potential and promoting cell survival .
Comparative Analysis with Similar Compounds
To contextualize this compound's unique properties, a comparison with similar potassium channel modulators is presented below:
Compound Name | CAS Number | Key Features |
---|---|---|
Dantrolene | 7261-98-9 | Primarily used for muscle relaxation; affects calcium release from the sarcoplasmic reticulum. |
Quinidine | 58-63-9 | An antiarrhythmic that blocks sodium channels while also affecting potassium currents. |
Lidocaine | 137-58-6 | An anesthetic that primarily blocks sodium channels; has some effects on potassium channels at higher concentrations. |
This compound | 426834-69-7 | Activates calcium-independent transient outward potassium currents specifically without significant interference with other ion channels. |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound through various experimental setups:
- Cardiac Action Potential Restoration : In a study using dog heart models, this compound effectively restored spike-and-dome morphology of epicardial action potentials in ventricular wedge preparations under heart failure conditions .
- Electrophysiological Studies : Electrophysiological experiments demonstrated that this compound significantly enhanced Kv4.3-mediated Ito current amplitudes in CHO-K1 cells expressing human Kv4.3 channels, providing insights into its mechanism at the cellular level .
- Synergistic Effects : Interaction studies have explored the compound's potential synergistic effects when combined with other pharmacological agents targeting ion channel modulation, indicating promising avenues for combination therapies in cardiac and neurological applications .
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[2,4-dibromo-6-(2H-tetrazol-5-yl)phenyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2F6N6O/c17-8-4-10(13-27-29-30-28-13)12(11(18)5-8)26-14(31)25-9-2-6(15(19,20)21)1-7(3-9)16(22,23)24/h1-5H,(H2,25,26,31)(H,27,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWJWROOLOOCPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)NC(=O)NC2=C(C=C(C=C2Br)Br)C3=NNN=N3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2F6N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469888 | |
Record name | MolPort-023-277-083 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426834-69-7 | |
Record name | MolPort-023-277-083 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NS5806 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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